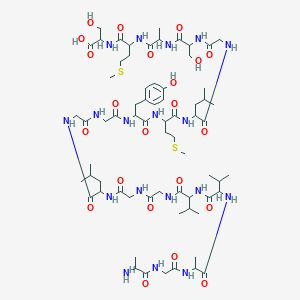

H-DL-Ala-Gly-DL-Ala-DL-Val-DL-Val-Gly-Gly-DL-Leu-Gly-Gly-DL-Tyr-DL-Met-DL-Leu-Gly-DL-Ser-DL-Ala-DL-Met-DL-Ser-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-DL-Ala-Gly-DL-Ala-DL-Val-DL-Val-Gly-Gly-DL-Leu-Gly-Gly-DL-Tyr-DL-Met-DL-Leu-Gly-DL-Ser-DL-Ala-DL-Met-DL-Ser-OH, also known as this compound, is a useful research compound. Its molecular formula is C68H112N18O22S2 and its molecular weight is 1597.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 1596.76399962 g/mol and the complexity rating of the compound is 3130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

H-DL-Ala-Gly-DL-Ala-DL-Val-DL-Val-Gly-Gly-DL-Leu-Gly-Gly-DL-Tyr-DL-Met-DL-Leu-Gly-DL-Ser-DL-Ala-DL-Met-DL-Ser-OH is a synthetic peptide that exhibits a variety of biological activities due to its complex structure and the properties of its constituent amino acids. This article explores its synthesis, biological mechanisms, and applications in research and medicine.

Compound Overview

- Molecular Formula : C68H112N18O22S2

- Molecular Weight : 1597.9 g/mol

- Purity : Typically 95%

- Complexity Rating : 3130

This compound is synthesized using solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence of amino acids. The synthesis process involves multiple steps, including resin loading, deprotection, coupling, and cleavage from the resin.

Biological Mechanisms

The biological activity of this peptide is influenced by its amino acid composition, which includes hydrophobic residues (like Leucine and Valine) and polar residues (like Serine and Glycine). These properties contribute to its interaction with various biological targets:

- Cell Signaling : The peptide may act as a ligand for specific receptors, influencing intracellular signaling pathways. This includes potential interactions with G-protein coupled receptors (GPCRs) and other membrane proteins.

- Enzyme Inhibition : Certain amino acids in the sequence are known to enhance the inhibitory effects on enzymes such as angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure .

- Antioxidant Activity : Peptides with aromatic residues like Tyrosine can exhibit antioxidant properties, scavenging free radicals and protecting cells from oxidative stress .

Research Findings

Recent studies have highlighted various biological activities associated with this compound:

- Antihypertensive Effects : Research indicates that peptides with specific sequences can inhibit ACE effectively, contributing to lower blood pressure. For instance, peptides derived from marine sources have shown significant ACE-inhibitory activity .

- Antimicrobial Properties : Some studies suggest that synthetic peptides can possess antimicrobial activity against bacteria and fungi, potentially making them useful in developing new antimicrobial agents .

- Cytotoxicity in Cancer Cells : Investigations into the cytotoxic effects of similar peptides have shown varying degrees of effectiveness against cancer cell lines, indicating potential applications in cancer therapy .

Case Studies

- Alanine Scanning Studies : This technique has been employed to determine the importance of specific amino acids in the biological activity of peptides. By systematically replacing residues with alanine, researchers can identify critical components that enhance or diminish activity .

- Cell Line Experiments : Various studies have utilized HEK-293 cells to assess the interaction of synthetic peptides with specific receptors. These experiments help elucidate the mechanisms by which these compounds exert their biological effects .

Comparative Analysis of Peptides

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

- Molecular Formula : C68H112N18O22S2

- Molecular Weight : 1597.9 g/mol

- Purity : Typically around 95%

- Complexity Rating : 3130

Biochemical Research

The compound is primarily utilized in biochemical research for its role in studying protein interactions and enzymatic activities. Its diverse amino acid composition allows researchers to investigate:

- Protein Folding : The peptide's structure can serve as a model to understand how proteins fold and maintain their functional conformations.

- Enzyme Substrates : It can act as a substrate for various enzymes, facilitating the study of enzyme kinetics and mechanisms.

Case Study: Protein Interaction Studies

Research has shown that peptides similar to H-DL-Ala-Gly can modulate protein-protein interactions. For instance, studies have demonstrated that specific dipeptides can influence the binding affinity of enzymes to their substrates, which is pivotal in drug design and therapeutic interventions .

Pharmacological Applications

In pharmacology, H-DL-Ala-Gly and its derivatives are explored for their potential therapeutic effects:

- Drug Delivery Systems : The peptide's ability to encapsulate drugs makes it a candidate for developing novel drug delivery systems, enhancing bioavailability and targeting specific tissues.

- Therapeutic Agents : Investigations into the peptide's effects on cellular signaling pathways suggest potential applications in treating metabolic disorders and cancer.

Case Study: Therapeutic Efficacy

A study focusing on peptide-based therapies revealed that compounds similar to H-DL-Ala-Gly can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation.

Material Science

H-DL-Ala-Gly's unique properties also lend themselves to applications in material science:

- Biomaterials Development : The peptide can be incorporated into biomaterials for tissue engineering applications, promoting cell adhesion and growth.

- Nanotechnology : Its ability to form stable structures at the nanoscale opens avenues for creating nanocarriers for drug delivery.

Case Study: Biomaterial Applications

Research has indicated that incorporating H-DL-Ala-Gly into scaffolds for tissue engineering enhances cellular responses compared to traditional materials, leading to improved tissue regeneration outcomes.

Comparative Analysis of Similar Peptides

| Compound Name | Composition | Unique Features |

|---|---|---|

| H-Lys-Ala-Gly | L-Lysine, L-Alanine, Glycine | Simple structure; often used in studies related to protein folding |

| H-Leu-Phe | L-Leucine, L-Phenylalanine | Known for enhancing muscle recovery; simpler than H-DL-Ala-Gly |

| H-Asp-Glu | L-Aspartic acid, L-Glutamic acid | Plays a role in neurotransmission; simpler dipeptide |

Eigenschaften

IUPAC Name |

2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-(2-aminopropanoylamino)acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H112N18O22S2/c1-33(2)22-44(78-52(93)27-71-50(91)26-75-66(105)55(35(5)6)86-67(106)56(36(7)8)85-59(98)38(10)76-51(92)29-72-57(96)37(9)69)60(99)73-25-49(90)70-28-53(94)79-46(24-40-14-16-41(89)17-15-40)64(103)82-43(19-21-110-13)62(101)83-45(23-34(3)4)61(100)74-30-54(95)80-47(31-87)65(104)77-39(11)58(97)81-42(18-20-109-12)63(102)84-48(32-88)68(107)108/h14-17,33-39,42-48,55-56,87-89H,18-32,69H2,1-13H3,(H,70,90)(H,71,91)(H,72,96)(H,73,99)(H,74,100)(H,75,105)(H,76,92)(H,77,104)(H,78,93)(H,79,94)(H,80,95)(H,81,97)(H,82,103)(H,83,101)(H,84,102)(H,85,98)(H,86,106)(H,107,108) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMFHJUGTRVFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H112N18O22S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1597.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.